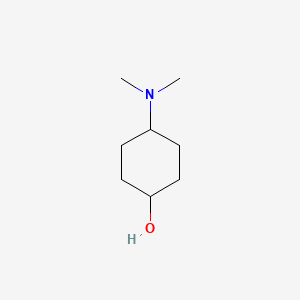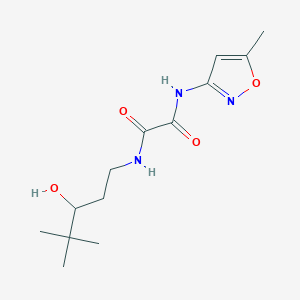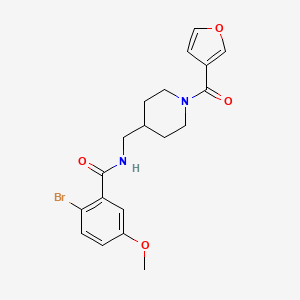
6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide is a chemical compound with the CAS Number: 1342741-24-5 . It has a molecular weight of 252.62 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 6-chloro-N-(3,3,3-trifluoropropyl)nicotinamide . The InChI code for this compound is 1S/C9H8ClF3N2O/c10-7-2-1-6(5-15-7)8(16)14-4-3-9(11,12)13/h1-2,5H,3-4H2,(H,14,16) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 252.62 .Scientific Research Applications
Medicinal Chemistry
This compound has potential applications in medicinal chemistry due to its structural features. The presence of a pyridazine ring fused with a trifluoropropyl group could make it a candidate for creating small molecule drugs . Its chloro and carboxamide groups could be points of chemical modification, allowing for the development of new pharmaceuticals with enhanced efficacy and reduced side effects.
Agriculture
In the agricultural sector, compounds like 6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide could be used in the synthesis of pesticides or herbicides . The trifluoropropyl group, in particular, might confer properties such as increased stability or bioavailability, making it a valuable addition to crop protection chemicals.
Industrial Applications
The industrial applications of this compound could include its use as an intermediate in the synthesis of more complex chemicals . Its reactive functional groups allow for various chemical reactions, making it a versatile building block in organic synthesis.
Environmental Impact
While specific environmental impact studies of this compound are not readily available, its structural similarity to other pyridazine derivatives suggests that it should be handled with care. Proper disposal and handling procedures would be necessary to prevent any potential environmental contamination .
Biochemistry
In biochemistry, this compound could play a role as an inhibitor or activator of certain biochemical pathways . Its ability to interact with enzymes or receptors due to its unique structure could make it a useful tool in studying biological processes.
Material Science
The compound’s properties might be explored in material science for the development of new materials with specific characteristics like thermal stability or chemical resistance . The trifluoropropyl group could impart hydrophobicity, which is desirable in certain applications.
Safety and Hazards
properties
IUPAC Name |
6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O/c9-6-2-1-5(14-15-6)7(16)13-4-3-8(10,11)12/h1-2H,3-4H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEYYHLKAOSIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)NCCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2950276.png)
![3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2950277.png)
![ethyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2950281.png)

![7-(2-methyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2950284.png)
![2-(2-chlorophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2950286.png)


![N-[4-[2-ethylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2950289.png)

![8-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2950292.png)

